molecular formula C3H4N4 B072006 1,2,4-Triazin-3-amine CAS No. 1120-99-6

1,2,4-Triazin-3-amine

Cat. No. B072006
CAS RN: 1120-99-6
M. Wt: 96.09 g/mol
InChI Key: MJIWQHRXSLOUJN-UHFFFAOYSA-N
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Description

1,2,4-Triazin-3-amine, also known as 3-Amino-1,2,4-triazine, is a six-membered heterocyclic compound possessing three nitrogen atoms in its structure . It has the molecular formula C3H4N4 . It is an inhibitor of NO synthase and also inhibits nitrite secretion .


Synthesis Analysis

1,2,4-Triazines and its derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive . The synthesis of 1,2,4-Triazine derivatives involves various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

The molecular weight of 1,2,4-Triazin-3-amine is 96.0907 . The IUPAC Standard InChI is InChI=1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H, (H2,4,5,7) .


Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

  • Pharmaceutical Applications

    • Triazine derivatives, including 1,2,4-triazines, have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
  • Chemical Biology

    • Triazine and tetrazine molecules, including 1,2,4-triazines, have provided a new dimension to the design of biologically important organic molecules .
    • They undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
    • The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
  • Heterogeneous Catalysis and Photocatalysis

    • Triazine and tetrazine moieties have found applications in heterogeneous catalysis and photocatalysis .
    • The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .
  • Separation and Storage

    • Triazine and tetrazine moieties have been used in separation and storage applications .
  • Energy-Related Functions

    • Triazine and tetrazine moieties have found applications in energy-related functions .
  • Phosphoinositide 3-Kinase (PI3K) Inhibitors

    • Pyrrolotriazinones, which can be synthesized from 1,2,4-triazines, have been described as phosphoinositide 3-kinase (PI3K) inhibitors .
    • These skeletons are key intermediates for the synthesis of pyrrolo[2,1-f][1,2,4]triazines, which have been shown to have outstanding biological activities .
  • Energetic Materials

    • In recent years, 1,2,4-triazines have received significant interest as energetic materials due to their nitrogen content, low sensitivities, high thermal stabilities, and good detonation properties .
  • Chiral Stationary Phases

    • 1,3,5-triazine derivatives, which are related to 1,2,4-triazines, have been used as chiral stationary phases .
    • For example, they have been used as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
  • Preparation of Luminescent, Optical Switches, and Tri-Radical Cation Species

    • 2,4,6-triamino-1,3,5-triazine compounds have been used for the preparation of luminescent, optical switches, and tri-radical cation species .
  • Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers, and Optical Brighteners

    • 1,3,5-triazine derivatives have been used in the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, polymers, and optical brighteners for household washing powders .
  • Phosphoinositide 3-Kinase (PI3K) Inhibitors

    • Pyrrolotriazinones, which can be synthesized from 1,2,4-triazines, have been described as phosphoinositide 3-kinase (PI3K) inhibitors .
    • These skeletons are key intermediates for the synthesis of pyrrolo[2,1-f][1,2,4]triazines, which have been shown to have outstanding biological activities .
  • Energetic Materials

    • In recent years, 1,2,4-triazines have received significant interest as energetic materials due to their nitrogen content, low sensitivities, high thermal stabilities, and good detonation properties .
  • Chiral Stationary Phases

    • 1,3,5-triazine derivatives, which are related to 1,2,4-triazines, have been used as chiral stationary phases .
    • For example, they have been used as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
  • Preparation of Luminescent, Optical Switches, and Tri-Radical Cation Species

    • 2,4,6-triamino-1,3,5-triazine compounds have been used for the preparation of luminescent, optical switches, and tri-radical cation species .
  • Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers, and Optical Brighteners

    • 1,3,5-triazine derivatives have been used in the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, polymers, and optical brighteners for household washing powders .

Safety And Hazards

1,2,4-Triazin-3-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes .

Future Directions

While specific future directions for 1,2,4-Triazin-3-amine are not detailed in the retrieved information, it is known that triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . Their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

properties

IUPAC Name

1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H,(H2,4,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIWQHRXSLOUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149816
Record name 3-Amino-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazin-3-amine

CAS RN

1120-99-6
Record name 3-Amino-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,2,4-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-triazin-3-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
T Akbarzadeh, S Noushini, S Taban, M Mahdavi… - Molecular Diversity, 2015 - Springer
A novel series of 3,4-diphenyl-7-(hetero)arylimidazo[2,1- $$c$$ c ][1,2,4]triazin-6-amine derivatives were synthesized via three-component reaction of 5,6-diphenyl-1,2,4-triazin-3-amine…
Number of citations: 21 link.springer.com
NW Jacobsen, I Dejonge - Australian journal of chemistry, 1987 - CSIRO Publishing
5,6-Dimethyl-1,2,4-triazin-3-amine reacts with methyl iodide to give 3-amino-1,5,6-trimethyl-1,2,4-triazinium iodide and 2,5,6-trimethyl-l,2,4-triazin-3(2H)- imine hydriodide . The products …
Number of citations: 10 www.publish.csiro.au
Z Karczmarzyk, E Wolińska… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C28H27N5O, was synthesized using palladium cross-coupling amination of 3-bromo-5,6-diphenyl-1,2,4-triazine with 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]…
Number of citations: 10 scripts.iucr.org
D Carbone, M De Franco, C Pecoraro… - International Journal of …, 2023 - mdpi.com
Pyruvate dehydrogenase kinases (PDKs) are serine/threonine kinases, that are directly involved in altered cancer cell metabolism, resulting in cancer aggressiveness and resistance. …
Number of citations: 7 www.mdpi.com
S Cascioferro, B Parrino, V Spano, A Carbone… - European Journal of …, 2017 - Elsevier
The synthesis, the antitumor activity, the SAR and, whenever described, the possible mode of action of 1,2,4-triazine derivatives, their N-oxides, N,N′-dioxides as well as the benzo- …
Number of citations: 90 www.sciencedirect.com
AN Al-Romaizan - Journal of Chemistry, 2019 - hindawi.com
In search for highly bioactive barbituric and thiobarbituric acid derivatives, some new barbituric and thiobarbituric acids bearing 1,2,4-triazine moiety and their related systems (5–13) …
Number of citations: 4 www.hindawi.com
C Pecoraro, M De Franco, D Carbone… - European Journal of …, 2023 - Elsevier
Among the different hallmarks of cancer, deregulation of cellular metabolism turned out to be an essential mechanism in promoting cancer resistance and progression. The pyruvate …
Number of citations: 13 www.sciencedirect.com
A Kumar, UK Singh, F Muzaffar, P Pathak… - Der Pharma …, 2018 - researchgate.net
2, 4-Triazine and pyrrolidin-2-one derivatives with 1, 4 substituted Salicyaldehydes were designed and synthesized in order to obtain new compounds with potential anti-proliferative …
Number of citations: 2 www.researchgate.net
E Wolińska, Z Karczmarzyk, W Wysocki - Heterocyclic …, 2016 - degruyter.com
The crystal structure determination of oxazoline-1,2,4-triazine ligand 1f and pyridine-oxazoline ligand 2g was used to analyze their conformational preferences when forming complexes …
Number of citations: 6 www.degruyter.com
MH Wu, QM Qiu, S Gao, QH Jin… - … Section E: Structure …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C5H8N4, adjacent molecules are connected through N—H⋯N hydrogen bonds, resulting in a zigzag chain along [100]. The amino groups …
Number of citations: 3 scripts.iucr.org

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